molecular formula C18H18N2O4 B354568 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940505-42-0

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354568
CAS No.: 940505-42-0
M. Wt: 326.3g/mol
InChI Key: JLHRJHDECOQVRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves the reaction of benzoic acid derivatives with propylamine and other reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:

    Formation of the anilino intermediate: This step involves the reaction of a benzoic acid derivative with aniline under acidic or basic conditions.

    Introduction of the propylamino group: The anilino intermediate is then reacted with propylamine, often in the presence of a coupling agent such as carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Uniqueness

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific propylamino group, which can influence its chemical properties and interactions. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.

Biological Activity

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique propylamino group, which may influence its interactions with biological systems. The following sections delve into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction. The process generally includes:

  • Formation of Anilino Intermediate : Reacting a benzoic acid derivative with aniline under acidic or basic conditions.
  • Introduction of Propylamino Group : The anilino intermediate is then reacted with propylamine, often using a coupling agent like carbodiimide to facilitate the reaction.

Biological Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities:

  • Proteostasis Modulation : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation in cells . This modulation suggests potential applications in treating age-related diseases where these pathways decline.
  • Cytotoxicity Assessment : In cell-based assays, compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines, including Hep-G2 and A2058. Results indicated low cytotoxicity levels, suggesting safety in therapeutic applications .

The mechanism of action for this compound involves its binding to specific molecular targets within cells. This binding can alter the structure and function of proteins and other biomolecules, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
  • Interaction with Protein Degradation Pathways : By enhancing UPP and ALP activities, it may promote the clearance of damaged proteins, contributing to cellular homeostasis .

Research Findings and Case Studies

Several studies have investigated the biological activity of benzoic acid derivatives, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Proteostasis ModulationEnhances UPP and ALP activities in human fibroblasts
CytotoxicityLow cytotoxic effects observed in cancer cell lines
Enzyme InhibitionPotential inhibition of inflammatory enzymes
Antioxidant ActivityExhibits antioxidant properties in various assays

Case Study Example

A notable study evaluated a series of benzoic acid derivatives for their ability to activate cathepsins B and L, key enzymes involved in protein degradation. Among the tested compounds, those structurally similar to this compound demonstrated significant activation effects on these enzymes, highlighting their potential as therapeutic agents targeting proteostasis .

Properties

IUPAC Name

2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHRJHDECOQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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